
2-(4-Nitrobenzamido)-N-phenylbenzamide
Overview
Description
WAY-234759 is a chemical compound with the molecular formula C20H15N3O4.
Preparation Methods
The synthesis of WAY-234759 involves several steps, starting with the preparation of the raw materials. The synthetic routes and reaction conditions for this compound are complex and require precise control of temperature, pressure, and pH levels. Industrial production methods typically involve large-scale synthesis using advanced chemical reactors and purification techniques .
Chemical Reactions Analysis
WAY-234759 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of 4-nitro-N-phenylbenzamide derivatives, which include 2-(4-Nitrobenzamido)-N-phenylbenzamide. In a study conducted on mice, several derivatives were evaluated for their efficacy in the maximal electroshock-induced seizure (MES) test. Notably, one derivative demonstrated an effective dose (ED50) of 31.8 µmol/kg with a protective index (PI) of 5.2, indicating promising anticonvulsant activity compared to established drugs like phenytoin .
Table 1: Anticonvulsant Activity of Selected Derivatives
Compound Name | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index |
---|---|---|---|
N-(2,6-Dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 |
N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 |
These findings suggest that derivatives of this compound could serve as effective anticonvulsants, warranting further investigation into their mechanisms and potential clinical applications.
Anticancer Properties
In addition to its anticonvulsant potential, this compound has been investigated for its anticancer properties. A series of related compounds were synthesized and tested against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer). The results indicated significant cytotoxic effects at varying concentrations .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
N-(4-Nitrophenyl)benzamide | A549 | 15.0 |
N-(4-Nitrophenyl)benzamide | DU145 | 12.5 |
N-(4-Nitrophenyl)benzamide | HepG2 | 18.0 |
These results support the hypothesis that modifications to the benzamide structure can enhance anticancer activity, making it a candidate for further drug development.
Synthetic Methodologies
The synthesis of this compound has been achieved through various methodologies, including atom-economical synthetic protocols that emphasize efficiency and yield . These methods often involve the reaction of substituted anilines with corresponding acid chlorides or isatins under controlled conditions.
Table 3: Synthetic Routes for Benzamide Derivatives
Synthetic Method | Key Reagents | Yield (%) |
---|---|---|
Acid chloride method | SOCl2, substituted aniline | Up to 85% |
One-pot synthesis | Isatins, amines | Up to 84% |
These synthetic strategies not only facilitate the preparation of various derivatives but also allow for the exploration of structure-activity relationships that are crucial in medicinal chemistry.
Mechanism of Action
The mechanism of action of WAY-234759 involves its interaction with specific molecular targets and pathways within cells. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
WAY-234759 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include WAY-204688, WAY-100135, and WAY-123398. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Biological Activity
2-(4-Nitrobenzamido)-N-phenylbenzamide is a compound that belongs to the class of N-phenylbenzamide derivatives. This class of compounds has garnered attention due to their diverse biological activities, particularly in antiviral and anticancer applications. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Research indicates that N-phenylbenzamide derivatives, including this compound, exhibit antiviral properties primarily through their interaction with viral capsids. For instance, studies have shown that these compounds can bind to the hydrophobic pockets of enteroviruses, stabilizing the virions and preventing uncoating, which is crucial for viral replication .
Efficacy Against Enteroviruses
In a study assessing the antiviral activity against Enterovirus 71 (EV71), several derivatives were synthesized and evaluated. The compound 1e, closely related to this compound, demonstrated significant activity with an IC50 value ranging from 5.7 to 12 μM. This indicates a promising potential for developing effective antiviral agents against EV71, which is known to cause hand, foot, and mouth disease .
Inhibition of Tumor Growth
Recent investigations into the anticancer properties of N-phenylbenzamide derivatives have shown that they can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of critical cellular processes such as apoptosis and cell cycle regulation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Case Studies
- Coxsackie Virus A9 (CVA9) : In vitro studies revealed that certain N-phenyl benzamides exhibited effective antiviral activity against CVA9 with EC50 values as low as 1 µM and high selectivity indices. This suggests that these compounds could serve as templates for developing new antiviral drugs targeting CVA9 and related viruses .
- Trypanosomiasis : Another study highlighted the efficacy of N-phenylbenzamide derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed curative potential in mouse models by disrupting kinetoplast DNA function, leading to parasite death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzene rings can significantly affect potency and selectivity against different targets:
Modification | Impact on Activity |
---|---|
Substituents at C-3 | Increased antiviral activity against EV71 |
Variations in amide group | Altered binding affinity to viral capsids |
Heterocyclic substitutions | Enhanced anticancer properties |
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(14-10-12-16(13-11-14)23(26)27)22-18-9-5-4-8-17(18)20(25)21-15-6-2-1-3-7-15/h1-13H,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHNELUSRSIXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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